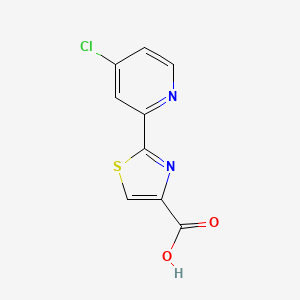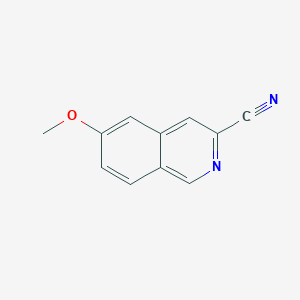
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of chlorine and trifluoromethyl groups attached to the pyridine ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is subjected to chloromethylation using reagents like formaldehyde and hydrochloric acid. The reaction is conducted in a reactor with continuous monitoring of temperature and pressure to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated pyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-amino-5-(chloromethyl)-4-(trifluoromethyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-5-(methyl)-4-(trifluoromethyl)pyridine.
Aplicaciones Científicas De Investigación
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, particularly in the development of new drugs.
Industry: Applied in the production of agrochemicals, such as insecticides and herbicides, due to its ability to interact with biological targets in pests.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to inhibition or activation of certain pathways. For example, in agrochemical applications, it may target nicotinic acetylcholine receptors in insects, disrupting their nervous system and leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds. Its trifluoromethyl group, in particular, contributes to increased lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical and agrochemical applications.
Propiedades
Fórmula molecular |
C7H4Cl2F3N |
|---|---|
Peso molecular |
230.01 g/mol |
Nombre IUPAC |
2-chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-4-3-13-6(9)1-5(4)7(10,11)12/h1,3H,2H2 |
Clave InChI |
SYUCHIDAUOBRKG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)](/img/structure/B13671622.png)










![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
